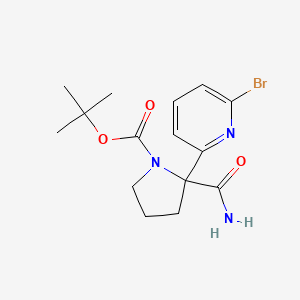
Tert-butyl 2-(6-bromopyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(6-bromopyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with a bromine atom and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-bromopyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 6-bromopyridine-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is carried out under an inert atmosphere, typically nitrogen, and at a controlled temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(6-bromopyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 2-(6-bromopyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts .
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of tert-butyl 2-(6-bromopyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbamoyl group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-(6-chloropyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate
- Tert-butyl 2-(6-fluoropyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate
- Tert-butyl 2-(6-iodopyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2-(6-bromopyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s overall stability and reactivity .
Propriétés
Formule moléculaire |
C15H20BrN3O3 |
|---|---|
Poids moléculaire |
370.24 g/mol |
Nom IUPAC |
tert-butyl 2-(6-bromopyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrN3O3/c1-14(2,3)22-13(21)19-9-5-8-15(19,12(17)20)10-6-4-7-11(16)18-10/h4,6-7H,5,8-9H2,1-3H3,(H2,17,20) |
Clé InChI |
ZUJANSBUCGMTKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1(C2=NC(=CC=C2)Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-(1,2,3,4-tetrahydroxypentyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311488.png)
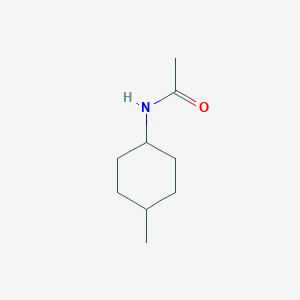
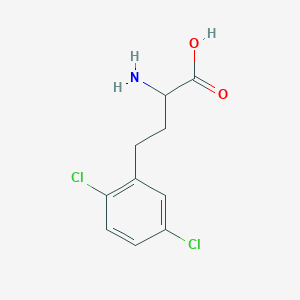
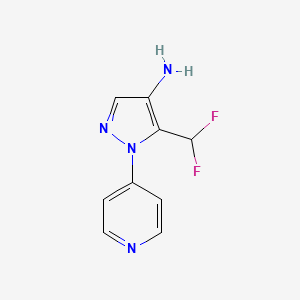
![rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12311508.png)

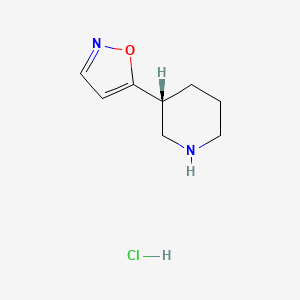
![tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12311525.png)
![6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile](/img/structure/B12311530.png)
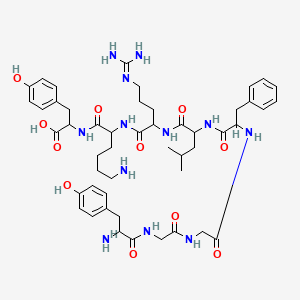
![2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12311540.png)


![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311566.png)
